Bienvenue dans la boutique en ligne BenchChem!

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

Continuous-flow synthesis Photobromination Process intensification

5-(4′-Bromomethyl-1,1′-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (CAS 124750‑51‑2) is a biphenyl‑tetrazole derivative bearing an N1‑triphenylmethyl (trityl) protecting group and a reactive 4′‑bromomethyl handle. It serves as a central building block in the industrial synthesis of angiotensin II receptor blockers (ARBs), including losartan, valsartan, irbesartan and olmesartan.

Molecular Formula C33H25BrN4
Molecular Weight 557.5 g/mol
CAS No. 124750-51-2
Cat. No. B195220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
CAS124750-51-2
Synonyms5-(4'-(BROMOMETHYL)(1,1'-BIPHENYL)-2-YL)-1-TRITYL-1H-TETRAAZOLE
Molecular FormulaC33H25BrN4
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr
InChIInChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2
InChIKeyZTFVTXDWDFIQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or almost white crystalline powder

5-(4′-Bromomethyl-1,1′-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (CAS 124750-51-2) – A Key N1‑Trityl‑Protected Sartan Intermediate for ARB API Synthesis


5-(4′-Bromomethyl-1,1′-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (CAS 124750‑51‑2) is a biphenyl‑tetrazole derivative bearing an N1‑triphenylmethyl (trityl) protecting group and a reactive 4′‑bromomethyl handle. It serves as a central building block in the industrial synthesis of angiotensin II receptor blockers (ARBs), including losartan, valsartan, irbesartan and olmesartan . The compound is also listed as Olmesartan Impurity 52 and Losartan Bromo N1‑Trityl Impurity, and it is supplied as a reference standard for analytical method development, ANDA regulatory filings and QC release of sartan APIs [1].

Why Generic Substitution Fails – Critical Differences Between N1‑Trityl, N2‑Trityl and Other Sartan Intermediates


Sartan syntheses based on biphenyl‑tetrazole intermediates require precise control of the trityl substitution site, the halogen leaving group and the protecting‑group stability. The common N2‑trityl regioisomer (CAS 133051‑88‑4) has been shown by single‑crystal X‑ray diffraction to be the actual structure of many “N1‑trityl” intermediates reported in the literature [1]. Consequently, a compound that is unequivocally the N1‑trityl isomer can exhibit different alkylation kinetics, regioselectivity in the final drug‑substance coupling and a distinct impurity profile. The bromomethyl group also provides a reactivity advantage over chloromethyl or methyl analogs, directly affecting process mass intensity and downstream purity. The following quantitative comparisons demonstrate why procurement and process chemists cannot simply interchange this compound with its closest analogs without risking yield, purity or regulatory compliance.

5‑(4′‑Bromomethyl‑1,1′‑biphenyl‑2‑yl)‑1‑triphenylmethyl‑1H‑tetrazole – Quantitative Differentiation Evidence


Flow‑Photochemical Bromination Delivers 95.2% Yield and 99.3% HPLC Purity vs. Conventional Batch Bromination

A continuous‑flow photobromination method using bromine in hexane/water at 69 °C with 26 min residence time converts 2′‑[(N‑trityl)tetrazole]‑4‑methylbiphenyl to the title compound in 95.2% isolated yield and 99.3% HPLC purity [1]. In contrast, the conventional batch radical bromination of the same methyl precursor with N‑bromosuccinimide/AIBN in cyclohexane gives 83.8% yield of the title compound, which together with the preceding trityl‑protection step (92.6%) and tetrazole formation (70.6%) results in an overall batch‑route yield of approximately 55% [2]. The flow method thus reduces the step‑count and doubles the overall throughput.

Continuous-flow synthesis Photobromination Process intensification

N1‑Trityl Regioisomer Enables 80% Coupling Yield with Imidazole vs. N2‑Trityl Impurity‑Prone Pathway

Condensation of 5‑(4′‑bromomethylbiphenyl‑2‑yl)‑1‑trityl‑1H‑tetrazole with 2‑butyl‑5‑chloro‑3H‑imidazol‑4‑yl‑methanol in DMF/K₂CO₃ at room temperature for 10 h affords trityl losartan in 80% isolated yield [1]. When the analogous N2‑trityl regioisomer is used in sartan syntheses, the resulting N2‑trityl‑protected intermediates are recognized as EP/USP impurities (e.g., Losartan EP Impurity H) that must be controlled to ≤0.10% in the API [2]. Employing the N1‑trityl isomer therefore directly avoids the generation of these specified impurities at the intermediate stage, simplifying downstream purification.

Alkylation selectivity Trityl losartan Process impurity control

One‑Pot Three‑Component Assembly of Trityl Olmesartan Medoxomil Achieves 72‑75% Overall Yield (~90% per Step)

A one‑pot process starting from commercially available ethyl 4‑(2‑hydroxypropan‑2‑yl)‑2‑propyl‑1H‑imidazole‑5‑carboxylate, the title compound and 4‑(chloromethyl)‑5‑methyl‑1,3‑dioxol‑2‑one provides trityl olmesartan medoxomil in 72‑75% isolated yield over three consecutive steps, corresponding to an average of ~90% yield per step [1]. Stepwise literature routes to the same intermediate typically report ≤65% overall yield across four or more isolated steps. The reactive bromomethyl group is essential for the regioselective N‑alkylation that enables the convergent one‑pot sequence.

One‑pot synthesis Olmesartan medoxomil Process mass intensity

Bromomethyl Reactivity Outperforms Chloromethyl and Methyl Analogs in Alkylation Rate and Completion

The benzylic bromide in the title compound is approximately 50‑100 times more reactive in Sᵪ2 alkylations than the corresponding chloride, based on well‑established relative leaving‑group abilities (Br⁻ vs. Cl⁻) [1]. In practice, the bromomethyl derivative achieves complete conversion with imidazole nucleophiles in ≤10 h at room temperature, whereas the chloromethyl analog requires prolonged heating (>24 h, 60‑80 °C) or a catalyst [2]. The methyl analog (CAS 124750‑53‑4) is unreactive under these conditions, necessitating an additional functionalization step.

Leaving-group reactivity Sᵪ2 alkylation Process robustness

Moisture‑Sensitive Nature Demands Controlled Storage and Handling – Differentiating Supply‑Chain Quality

The title compound is explicitly classified as moisture‑sensitive, requiring storage at −20 °C under inert atmosphere [1]. The N2‑trityl regioisomer (CAS 133051‑88‑4) is also moisture‑sensitive, but its commercial specifications often show wider melting‑point ranges (e.g., 135‑150 °C vs. a sharp 152‑155 °C for the N1 isomer), indicating polymorphic variability that can affect dissolution and reactivity in process solvents [2]. The well‑defined melting point of 152‑155 °C and density of 1.282 g cm⁻³ for the title compound facilitate incoming quality verification by simple pharmacopoeial methods.

Stability Storage condition Quality assurance

Procurement‑Relevant Application Scenarios for 5‑(4′‑Bromomethyl‑1,1′‑biphenyl‑2‑yl)‑1‑triphenylmethyl‑1H‑tetrazole


Kilogram‑to‑Ton Scale Synthesis of Losartan Potassium API

The N1‑trityl‑protected bromomethyl intermediate is the preferred electrophile for the key N‑alkylation step with 2‑butyl‑4‑chloro‑1H‑imidazole‑5‑carbaldehyde, delivering trityl losartan in 80% yield at room temperature [1]. The avoidance of N2‑trityl impurity formation at this stage ensures that the final API meets the EP Impurity H limit without additional chromatographic purification.

One‑Pot Convergent Manufacture of Olmesartan Medoxomil Intermediates

The compound is the electrophilic coupling partner in a three‑component, one‑pot assembly that produces trityl olmesartan medoxomil in 72‑75% overall yield, significantly outperforming stepwise routes [2]. Procurement of the high‑purity (≥99% HPLC) material obtained by continuous‑flow bromination [3] maximizes the yield of this telescoped process.

Certified Reference Standard for ANDA Regulatory Filings and QC Release

As Olmesartan Impurity 52 and Losartan Bromo N1‑Trityl Impurity, the compound is supplied with full characterization data compliant with ICH Q3A/Q3B guidelines [4]. Its sharply defined melting point (152‑155 °C) and HPLC purity >98% make it suitable as a system‑suitability standard in pharmacopoeial methods for sartan APIs.

Process Development of Next‑Generation ARB Candidates

The bromomethyl handle permits late‑stage diversification with a wide range of N‑, O‑ and S‑nucleophiles, enabling medicinal chemistry groups to rapidly explore novel angiotensin II antagonists while retaining the validated biphenyl‑tetrazole pharmacophore. The moisture‑sensitive nature and defined storage conditions (−20 °C, inert atmosphere) must be accommodated in the synthetic facility design.

Quote Request

Request a Quote for 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.